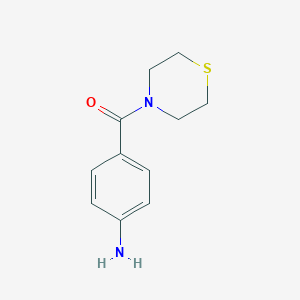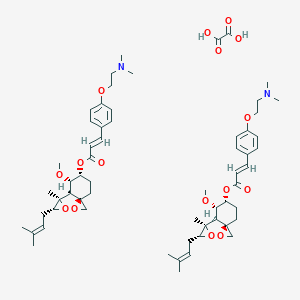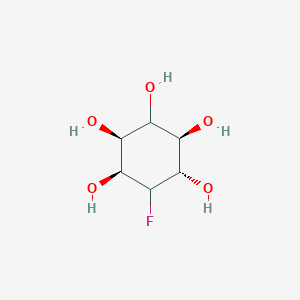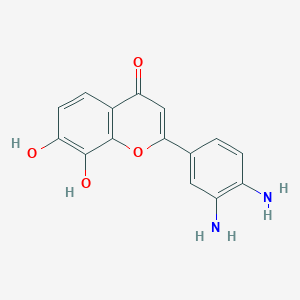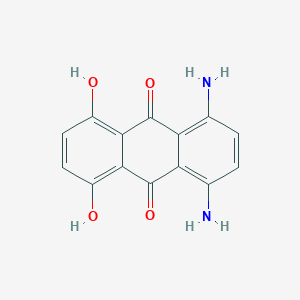
5,8-DI-Amino-1,4-dihydroxy-anthraquinone
説明
5,8-DI-Amino-1,4-dihydroxy-anthraquinone is an organic compound that belongs to the class of anthraquinones . These are organic compounds containing either anthracene-9,10-quinone, 1,4-anthraquinone, or 1,2-anthraquinone .
Synthesis Analysis
The synthesis of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone and its derivatives has been a subject of research. For instance, anthraquinone and its derivatives have been identified as sustainable materials for electrochemical applications . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .Molecular Structure Analysis
The molecular structure of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone is C14H10N2O4 . The crystal structure of this compound has been studied and is available in the Protein Data Bank .Chemical Reactions Analysis
Anthraquinone and its derivatives, including 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, have been studied for their electrochemical properties . The reduction potentials of these compounds have been investigated, revealing the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .科学的研究の応用
Anticancer Activity :
- 5,8-DI-Amino-1,4-dihydroxy-anthraquinone derivatives have been evaluated for their anticancer properties. One study synthesized and characterized these derivatives, finding them to be potential lead compounds for anti-tumor drugs (Bao Xiu-rong, 2009).
Synthesis and Characterization for Antineoplastic Activity :
- The synthesis of chloro-substituted mono- and bis[(aminoalkyl)amino]anthraquinones, related to 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, was explored. These compounds showed significant antineoplastic and cytotoxic activity (R. K. Zee-Cheng et al., 1987).
Immune Response Suppression :
- A study on various anthraquinones, including 1,4-bis [(2-aminoethyl)amino]-5, 8-dihydroxy-9,10-anthracenedione dihydrochloride, revealed their ability to suppress immune responses, suggesting potential applications in treating autoimmune diseases and in organ transplantation (B. S. Wang et al., 1987).
DNA Synthesis Inhibition :
- Research on aminoalkylamino-substituted anthraquinone derivatives, including 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, showed that they inhibit DNA synthesis in culture, suggesting a mechanism for their antiproliferative activity (A. Nishio & E. Uyeki, 1983).
Cytotoxicity and Genotoxicity :
- A comparative study on the genotoxic effects of different aminoanthraquinone drugs, including analogs of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, was conducted to assess their therapeutic activities and genetic toxicities. The study correlated their therapeutic activity with their genotoxicity in vitro (W. Au et al., 1981).
Electrochemical Applications :
- Novel organic compounds, including derivatives of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, were synthesized for use as cathode materials in lithium batteries, indicating their potential in energy storage applications (Zhao Lei et al., 2012).
将来の方向性
The future directions of research on 5,8-DI-Amino-1,4-dihydroxy-anthraquinone could involve further investigation into its electrochemical properties and potential applications in organic electronics . Additionally, its potential as an inhibitor due to its anthraquinone scaffold could be explored further .
特性
IUPAC Name |
1,4-diamino-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMRPAUHFWHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066072 | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
CAS RN |
16517-70-7 | |
| Record name | 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diamino-5,8-dihydroxy-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
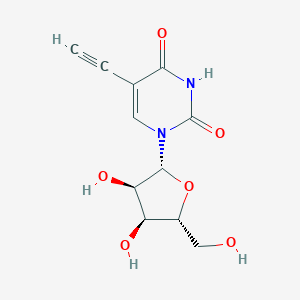
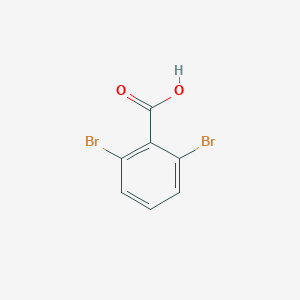
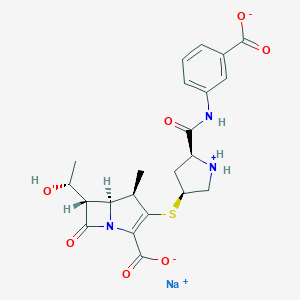
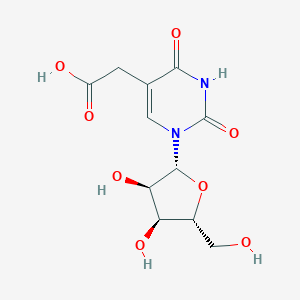
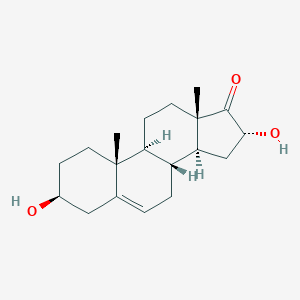
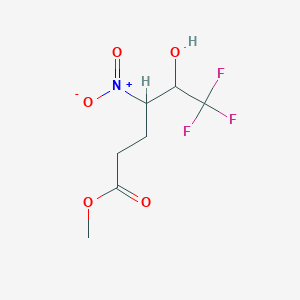
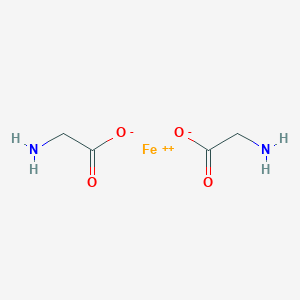
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)
![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)
